molecular formula C9H13NO2 B13804113 3-Pyrrolidin-2-ylidene-pentane-2,4-dione CAS No. 62686-84-4

3-Pyrrolidin-2-ylidene-pentane-2,4-dione

Cat. No.: B13804113
CAS No.: 62686-84-4
M. Wt: 167.20 g/mol
InChI Key: DFTJABIZJCFVNJ-RMKNXTFCSA-N
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Description

3-Pyrrolidin-2-ylidene-pentane-2,4-dione is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound features a pyrrolidine ring fused with a pentane-2,4-dione moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione typically involves the reaction of pyrrolidine derivatives with diketones. One common method includes the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This reaction yields the desired compound along with several derivatives.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 3-Pyrrolidin-2-ylidene-pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Pyrrolidin-2-ylidene-pentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity . This interaction can lead to various biological effects, such as antimicrobial or antitumor activity.

Comparison with Similar Compounds

Uniqueness: 3-Pyrrolidin-2-ylidene-pentane-2,4-dione is unique due to its specific structure, which combines a pyrrolidine ring with a pentane-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62686-84-4

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(Z)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C9H13NO2/c1-6(11)9(7(2)12)8-4-3-5-10-8/h11H,3-5H2,1-2H3/b9-6+

InChI Key

DFTJABIZJCFVNJ-RMKNXTFCSA-N

Isomeric SMILES

C/C(=C(\C1=NCCC1)/C(=O)C)/O

Canonical SMILES

CC(=C(C1=NCCC1)C(=O)C)O

Origin of Product

United States

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